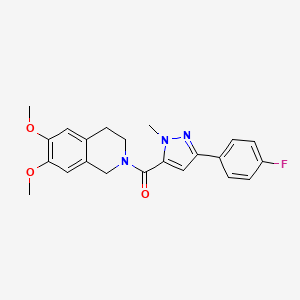
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a fascinating compound with a complex chemical structure, combining elements from isoquinoline and pyrazole frameworks. Known for its diverse applications, this compound has garnered attention in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves the following key steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where 3,4-dihydroxyphenethylamine reacts with an appropriate aldehyde.
Dimethoxylation: The resulting compound undergoes dimethoxylation using suitable reagents to introduce the methoxy groups at positions 6 and 7.
Coupling with Pyrazole: The final step involves coupling the dimethoxyisoquinoline intermediate with 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde using standard coupling agents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves scalable versions of the aforementioned synthetic routes. Optimized reaction conditions and the use of continuous flow reactors ensure efficient production while maintaining high purity standards.
化学反应分析
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to yield the corresponding N-oxide derivatives.
Reduction: Reduction reactions can produce the reduced forms of the isoquinoline or pyrazole rings.
Substitution: Both aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled temperatures.
Major Products
Oxidation: N-oxide derivatives of isoquinoline or pyrazole.
Reduction: Reduced isoquinoline or pyrazole derivatives.
Substitution: Nitro or halogen-substituted derivatives.
科学研究应用
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone has a broad range of applications:
Chemistry: As an intermediate in the synthesis of more complex molecules and novel compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated as a potential therapeutic agent due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It can interact with specific enzymes and receptors, modulating their activity.
Pathways: Its effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: Compounds such as papaverine and berberine share structural similarities and exhibit diverse biological activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant also contain the pyrazole ring and have notable pharmacological effects.
Uniqueness
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of isoquinoline and pyrazole frameworks, offering a distinct pharmacological profile and versatile reactivity, making it a valuable compound for scientific research and industrial applications.
So, what next? What do you think of all this?
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-25-19(12-18(24-25)14-4-6-17(23)7-5-14)22(27)26-9-8-15-10-20(28-2)21(29-3)11-16(15)13-26/h4-7,10-12H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOGSVFSNCBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
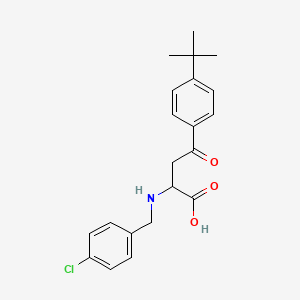
![4-[3-(pyrimidin-2-yloxy)benzoyl]morpholine](/img/structure/B2428368.png)
![5-(4-butanoylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2428370.png)
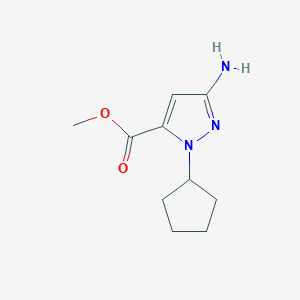
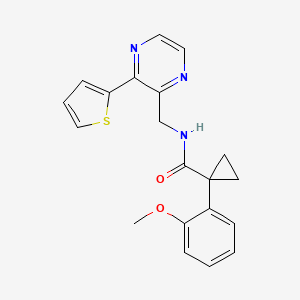
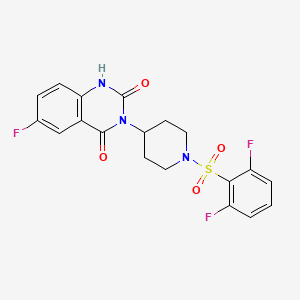
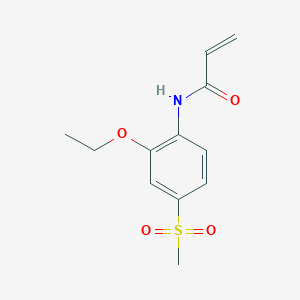
![methyl 3-carbamoyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2428375.png)
![(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2428376.png)
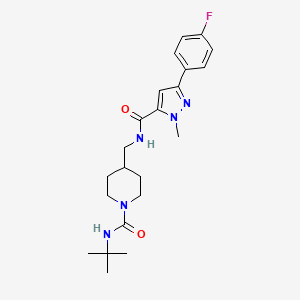
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2428384.png)
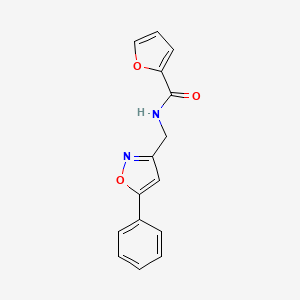
![Tert-butyl 4-[imino(methyl)oxo-lambda6-sulfanyl]piperidine-1-carboxylate](/img/structure/B2428386.png)
![1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2428388.png)
